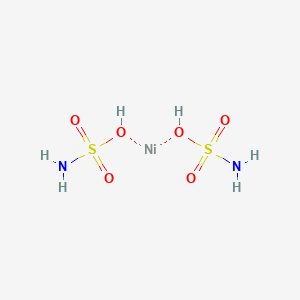

Nickel(II) Sulfamate w/w aq. Soln., Reagent Grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Nickel(II) sulfamate is typically prepared by heating an aqueous solution of sulfamic acid (H₂NSO₃H) with fine nickel powder or black nickel oxide under controlled conditions . The reaction can be represented as follows:

2H2NSO3H+NiO→Ni(SO3NH2)2+H2O

This process involves the slow hydrolysis of sulfamic acid at ordinary temperatures, which forms ammonium bisulfite. when heated, it hydrolyzes more rapidly to produce nickel(II) sulfamate .

Analyse Des Réactions Chimiques

Nickel(II) sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nickel oxide.

Reduction: It can be reduced to elemental nickel.

Substitution: It can undergo substitution reactions with other sulfamate compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include nickel oxide and elemental nickel .

Applications De Recherche Scientifique

Nickel(II) sulfamate has a wide range of scientific research applications, including:

Electroplating: It is widely used in electroplating processes to deposit nickel onto various substrates

Surface Treatment: It is used as a surface treating agent in metal coloring and casting

Electronics: It is used in the electronics industry for printed circuit board plating.

Automotive and Aerospace: It is used in the automotive and aerospace industries for precision electroplating.

Catalysis: It is used as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of nickel(II) sulfamate primarily involves its ability to provide nickel ions in solution, which can then be deposited onto substrates during electroplating processes. The nickel ions interact with the substrate surface, forming a strong bond and creating a uniform nickel coating .

Comparaison Avec Des Composés Similaires

Nickel(II) sulfamate can be compared with other nickel compounds such as:

Nickel(II) chloride: Used in electroplating but has different solubility and reactivity properties.

Nickel(II) sulfate: Commonly used in electroplating but has different electrochemical properties.

Nickel(II) nitrate: Used in various chemical reactions but has different stability and reactivity.

Nickel(II) sulfamate is unique due to its high solubility in water, excellent electroplating properties, and ability to form uniform coatings .

Propriétés

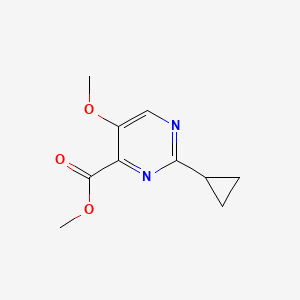

Formule moléculaire |

H6N2NiO6S2 |

|---|---|

Poids moléculaire |

252.89 g/mol |

Nom IUPAC |

nickel;sulfamic acid |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4); |

Clé InChI |

FYBDKWNYFGSIPB-UHFFFAOYSA-N |

SMILES canonique |

NS(=O)(=O)O.NS(=O)(=O)O.[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[4-(3-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14881668.png)

![2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14881676.png)

![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)